molecular formula C6H6FNO2 B2503019 3-Fluoro-5-methoxypyridin-2-ol CAS No. 1227511-78-5

3-Fluoro-5-methoxypyridin-2-ol

Cat. No.: B2503019
CAS No.: 1227511-78-5
M. Wt: 143.117
InChI Key: AMLBNLHNLFADJG-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxypyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C6H6FNO2 and a molecular weight of 143.12 g/mol . This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and methoxy groups on the pyridine ring. These substituents can alter the compound’s reactivity, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methoxypyridin-2-ol typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor undergoes fluorination and methoxylation under controlled conditions. For example, starting with a 2-hydroxypyridine derivative, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, followed by methoxylation using methanol in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired compound specifications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxypyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridines. Substitution reactions result in various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxypyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-methoxypyridin-2-ol is unique due to the combined presence of both fluorine and methoxy groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-fluoro-5-methoxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2/c1-10-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLBNLHNLFADJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227511-78-5
Record name 3-fluoro-5-methoxypyridin-2-ol
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